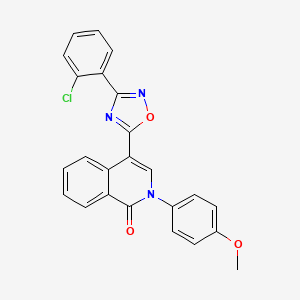

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)isoquinolin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

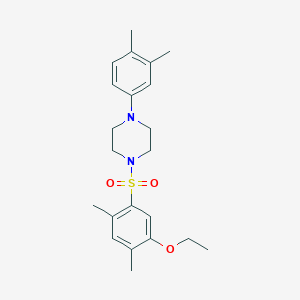

The compound “4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)isoquinolin-1(2H)-one” is a chemical compound with the molecular formula C24 H16 Cl N3 O3 . It has a molecular weight of 429.86 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 1,2,4-oxadiazole ring, a chlorophenyl group, a methoxyphenyl group, and an isoquinolinone group .Physical And Chemical Properties Analysis

The compound has a logP value of 4.6364 and a logD value of 4.6364 . It also has a logSw value of -4.8654 . It has 6 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

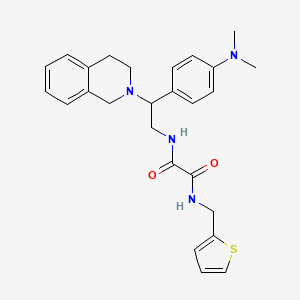

The compound is a novel derivative with a complex structure. It is obtained via a three-step protocol and has been characterized using various analytical techniques, including HRMS, IR, and 1H/13C NMR experiments . Let’s explore its potential applications:

a. Antimicrobial Properties: Piperazine-containing compounds exhibit antibacterial, antifungal, and antiviral activities. Researchers have explored their potential as novel antibiotics . Further investigations could focus on optimizing their efficacy against specific pathogens.

b. Neurological Disorders: The piperazine ring is also relevant in treatments for Parkinson’s and Alzheimer’s diseases. Researchers have studied its impact on neurotransmitter systems and neuroprotection . Investigating derivatives of this compound may yield promising leads for neurodegenerative diseases.

c. Psychoactive Substances: Interestingly, piperazine derivatives have been used illicitly as psychoactive substances. Understanding their mechanisms of action and potential therapeutic applications could be an intriguing avenue for research .

Organic Synthesis

The compound’s structure includes a Mannich base, which is a versatile intermediate in organic synthesis. Here’s how it can be utilized:

a. Drug Development: Mannich reactions involving piperazine derivatives have led to various drug classes, including antihistamines, antiparasitic agents, and antidiabetic drugs. Researchers can explore modifications to enhance pharmacokinetic properties and target-specific interactions .

b. Antibacterial Agents: Given the compound’s antibacterial activity, further studies could focus on optimizing its structure for enhanced efficacy against specific bacterial strains. Investigating its mechanism of action and potential synergies with existing antibiotics would be valuable .

Safety and Hazards

Mecanismo De Acción

Target of Action

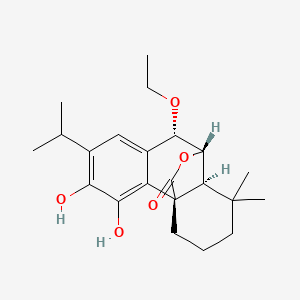

Oxadiazole derivatives, a class of compounds to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Mode of Action

Oxadiazoles, in general, are known to interact with various biomolecules in multiple ways, such as hydrogen bonding, π stacking interactions, van der waals interactions, metal coordination bonds, and hydrophobic forces .

Biochemical Pathways

Oxadiazole derivatives have been reported to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of oxadiazole derivatives are generally favorable due to their hydrogen bond acceptor properties .

Result of Action

Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The stability and activity of oxadiazole derivatives can be influenced by various factors, including temperature, ph, and the presence of other molecules .

Propiedades

IUPAC Name |

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClN3O3/c1-30-16-12-10-15(11-13-16)28-14-20(17-6-2-3-7-18(17)24(28)29)23-26-22(27-31-23)19-8-4-5-9-21(19)25/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFJNXLFTFEMRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)isoquinolin-1(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2580128.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline](/img/structure/B2580130.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2580136.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2580139.png)

![(2E)-2-[(3-chlorobenzoyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2580140.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}benzamide](/img/structure/B2580150.png)

![Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2580151.png)